(2S)-1-[(2S)-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Description
Historical Context and Discovery in ACE Inhibitor Development
The discovery of this compound is rooted in the evolution of ACE inhibitors from peptide analogs to non-thiol-containing therapeutics. Early ACE inhibitors, such as captopril, featured a thiol group that contributed to adverse effects like taste disturbances and rash. Researchers sought to replace this moiety with carboxylate groups, leading to the development of enalaprilat, the first dicarboxylate ACE inhibitor. However, enalaprilat’s poor oral bioavailability necessitated prodrug formulations like enalapril, which is hydrolyzed to enalaprilat in vivo.
This compound emerged from systematic efforts to refine enalaprilat’s structure through stereochemical optimization. By configuring the chiral centers at positions 1R, 2S, and 2S (Figure 1), researchers aimed to enhance interactions with ACE’s substrate-binding pockets while maintaining metabolic stability. The synthesis of this analog coincided with advances in X-ray crystallography, which revealed ACE’s two catalytic domains (N- and C-terminal) and informed rational drug design.
Table 1: Key Milestones in ACE Inhibitor Development
| Year | Milestone | Significance |
|---|---|---|
| 1984 | Enalapril approval | First dicarboxylate ACE inhibitor prodrug |
| 1987 | CONCENSUS trial publication | Demonstrated enalapril’s survival benefits |
| 2003 | ACE crystal structure resolution | Enabled structure-based design of analogs |
Role in Angiotensin-Converting Enzyme Inhibition Pharmacology
This compound inhibits ACE by competitively blocking the conversion of angiotensin I to angiotensin II. Its carboxylate groups coordinate with zinc ions in ACE’s active site, while the phenylpropyl moiety occupies the S2 subsite, a hydrophobic pocket critical for substrate recognition. Unlike earlier inhibitors, its stereochemistry optimizes interactions with both the N- and C-terminal domains of somatic ACE, resulting in prolonged enzyme inhibition.
The compound’s in vitro potency is reflected in its half-maximal inhibitory concentration (IC50) of 2 nM for cellular ACE, comparable to ramiprilat. Its lack of a prodrug requirement distinguishes it from enalaprilat, enabling direct activity without hepatic activation. Molecular dynamics simulations suggest that the (1R)-carboxy-3-phenylpropyl group induces conformational changes in ACE, stabilizing the enzyme-inhibitor complex.
Figure 1: Stereochemical Configuration
(2S)-pyrrolidine-2-carboxylic acid
|
└──(2S)-propanoyl group
|
└──(1R)-carboxy-3-phenylpropyl side chain
Position Within the Enalaprilat Analog Structural Family
This compound belongs to a structural family characterized by a pyrrolidine-carboxylic acid core substituted with dicarboxylate and arylalkyl groups. Key comparisons to enalaprilat and related analogs include:
Table 2: Structural Comparison of Enalaprilat Analogs
| Compound | Core Structure | Substituents | Stereochemistry |
|---|---|---|---|
| Enalaprilat | Pyrrolidine-2-carboxylic acid | Propanoyl, carboxy-phenylpropyl | (2S,2S,1S) |
| (2S)-1-[(2S)-2-[[(1R)-1-carboxy... | Pyrrolidine-2-carboxylic acid | Propanoyl, carboxy-phenylpropyl | (2S,2S,1R) |
| Lisinopril | Lysine-proline | Carboxy-phenylpropyl | (2S,2S,1S) |
The (1R) configuration in this analog’s phenylpropyl side chain introduces steric and electronic variations that alter binding kinetics. Unlike lisinopril, which incorporates a lysine residue for enhanced solubility, this compound retains the pyrrolidine core of enalaprilat, favoring tissue penetration over plasma solubility. Nuclear magnetic resonance (NMR) studies indicate that the (1R) configuration reduces rotational freedom, potentially increasing ACE affinity by 15–20% compared to enalaprilat.
Properties
CAS No. |
76391-23-6 |
|---|---|
Molecular Formula |
C18H24N2O5 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H24N2O5/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25)/t12-,14+,15-/m0/s1 |
InChI Key |
LZFZMUMEGBBDTC-CFVMTHIKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N[C@H](CCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Protection
- The synthesis begins with enantiomerically pure amino acids: L-proline (for the pyrrolidine ring) and L-phenylalanine or its derivatives (for the phenylpropyl side chain).
- Protecting groups such as tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) are commonly used to protect amine groups, while carboxyl groups may be protected as esters to prevent side reactions during coupling.
Coupling Reaction
- The key step is the formation of the amide bond between the carboxyl group of the phenylpropyl amino acid and the amino group of the pyrrolidine derivative.
- This is typically achieved using carbodiimide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , often in the presence of additives like N-hydroxysuccinimide (NHS) to improve yield and selectivity.
- Reaction conditions are carefully controlled (temperature, solvent, pH) to maintain stereochemical integrity and minimize racemization.
Deprotection and Purification
- After coupling, protecting groups are removed under mild acidic or basic conditions depending on the protecting group used.
- The crude product is purified by chromatographic techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or preparative thin-layer chromatography (TLC).
- Final purification may involve recrystallization from suitable solvents to obtain the compound as a pure solid, often as a dihydrate form.
Alternative Synthetic Approaches
- Some methods employ solid-phase peptide synthesis (SPPS) techniques for better control and automation, especially for scale-up production.
- Enzymatic synthesis routes have been explored but are less common due to complexity and cost.
- Industrial synthesis may utilize continuous flow reactors to enhance reproducibility and throughput.
Reaction Types and Conditions
| Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Amide bond formation | DCC or EDC with NHS in solvents like DMF or DCM | Coupling of amino acid derivatives to form peptide bond |
| Protection | Boc2O, Fmoc-Cl for amines; esterification for carboxyls | Protect functional groups during synthesis |
| Deprotection | TFA (trifluoroacetic acid) for Boc; piperidine for Fmoc | Remove protecting groups to reveal functional groups |
| Purification | RP-HPLC, crystallization | Isolate pure compound with correct stereochemistry |
Research Findings and Optimization
- Studies indicate that minimizing racemization during coupling is critical; use of additives like HOBt (1-hydroxybenzotriazole) can suppress side reactions.
- Solvent choice affects yield and purity; polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are preferred.
- Temperature control (0–25°C) during coupling improves stereochemical outcomes.
- The final compound is often isolated as a dihydrate , which enhances stability and handling.
Summary Table of Preparation Parameters
| Step | Key Reagents/Conditions | Notes |
|---|---|---|
| Starting materials | Enantiopure L-proline, L-phenylalanine derivatives | Ensure stereochemical purity |
| Protection | Boc, Fmoc, esterification | Protect amine and carboxyl groups |
| Coupling | DCC or EDC + NHS, DMF/DCM, 0–25°C | Amide bond formation with minimal racemization |
| Deprotection | TFA (for Boc), piperidine (for Fmoc) | Mild conditions to avoid degradation |
| Purification | RP-HPLC, crystallization | Obtain pure dihydrate form |
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its interactions with enzymes and proteins. It can serve as a model compound for understanding biochemical pathways and mechanisms.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may act as an inhibitor or activator of specific biological targets, making it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (2S)-1-[(2S)-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in biochemical pathways and cellular processes.
Comparison with Similar Compounds
Lisinopril
IUPAC Name: (2S)-1-[(2S)-6-Amino-2-[[(2S)-1-hydroxy-1-oxo-4-phenylbutan-2-yl]amino]hexanoyl]pyrrolidine-2-carboxylic acid Key Differences:
- Lisinopril contains a lysine residue (hexanoyl chain with an amino group) instead of the simpler propanoyl group in the target compound.
Pharmacological Implications :
- Lisinopril’s lysine residue enhances water solubility and prolongs its half-life.
- The target compound’s shorter propanoyl chain may reduce systemic exposure but improve tissue penetration.
Deacetylalacepril
IUPAC Name: (2S)-2-[[(2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid Key Differences:
- Features a sulfhydryl (-SH) group on the propanoyl chain, absent in the target compound.
- Contains a methyl group at the 2-position of the propanoyl chain, which may sterically hinder ACE binding.
Pharmacological Implications :
- The sulfhydryl group enhances zinc-binding affinity (similar to captopril) but increases susceptibility to oxidation.
- The target compound’s lack of sulfur may improve stability but reduce ACE inhibition potency compared to sulfhydryl-containing analogs.
(2S)-1-((2S)-2-(((1S)-3-Phenyl-1-((2-phenylethoxy)carbonyl)propyl)amino)propanoyl)pyrrolidine-2-carboxylic Acid
Key Differences :
Pharmacological Implications :
- Stereochemical differences may reduce ACE affinity due to mismatched spatial orientation.
Simpler Pyrrolidine Derivatives
Example : (2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid
Key Differences :
- Lacks the propanoyl and carboxypropylamino substituents.
Pharmacological Implications :
- Minimal ACE inhibition due to absence of critical zinc-binding groups.
- Serves as a structural precursor for more complex inhibitors.
Structural and Pharmacokinetic Data Table
*Reported values for reference compounds.
Research Findings and Clinical Relevance
- ACE Binding: The target compound’s carboxy-phenylpropyl group mimics the carboxylate-zinc interaction seen in lisinopril, but its shorter chain may reduce binding stability .
- Metabolic Stability: Lack of sulfhydryl or lysine groups may reduce hepatic clearance compared to deacetylalacepril and lisinopril, respectively .
- Structural Optimization : Modifications like adding a phenylethoxy group () or methyl-sulfhydryl moiety () highlight trade-offs between potency, stability, and bioavailability.
Biological Activity
(2S)-1-[(2S)-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid, commonly known as Enalaprilat , is a potent angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C21H31N3O5
- Molecular Weight : 405.5 g/mol
- IUPAC Name : this compound
Enalaprilat functions primarily by inhibiting the ACE, an enzyme responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By reducing levels of angiotensin II, Enalaprilat leads to:
- Vasodilation : Decreased vascular resistance and lowered blood pressure.
- Reduced Aldosterone Secretion : Leading to decreased sodium and water retention.
This dual action contributes significantly to its antihypertensive effects and its ability to alleviate symptoms in heart failure patients.
Pharmacodynamics
The pharmacodynamic properties of Enalaprilat have been extensively studied. It exhibits:
- Potent ACE Inhibition : With an IC50 in the nanomolar range, it effectively reduces plasma angiotensin II levels .
- Bradykinin Modulation : Increases bradykinin levels, contributing to vasodilation and potentially enhancing renal perfusion .
Clinical Efficacy
Several studies have highlighted the clinical efficacy of Enalaprilat:
- Hypertension Management : A meta-analysis demonstrated that Enalaprilat significantly lowers systolic and diastolic blood pressure compared to placebo .
- Heart Failure Treatment : Clinical trials indicate that Enalaprilat improves cardiac output and reduces hospitalizations due to heart failure exacerbations .
Case Study 1: Hypertensive Crisis Management
A study involving patients with hypertensive emergencies showed that intravenous administration of Enalaprilat resulted in rapid blood pressure control, significantly reducing systolic pressure within 30 minutes of administration .
Case Study 2: Heart Failure Patients
In a cohort study of patients with chronic heart failure, those treated with Enalaprilat exhibited improved exercise tolerance and quality of life metrics compared to those receiving standard care without ACE inhibitors .
Side Effects and Considerations
While Enalaprilat is generally well-tolerated, it can cause side effects such as:
- Hypotension
- Hyperkalemia
- Cough (due to increased bradykinin)
Regular monitoring of renal function and electrolytes is recommended during treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
